molecular formula C21H24N6 B3321376 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline CAS No. 133997-44-1

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline

Cat. No.: B3321376
CAS No.: 133997-44-1
M. Wt: 360.5 g/mol
InChI Key: KAPUECNORVWYJG-UHFFFAOYSA-N
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Description

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline is a chemical compound with the molecular formula C21H18N6. It is also known by its IUPAC name, 4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]phenylamine. This compound is characterized by the presence of a triazinane core substituted with three aniline groups, making it a triazine derivative. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline typically involves the reaction of 4-aminobenzonitrile with triazine derivatives. One common method includes dissolving 4-aminobenzonitrile in dichloromethane and adding trifluoromethanesulfonic acid under nitrogen protection. The reaction is carried out at room temperature for 24 hours, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure high purity and yield of the final product.

Chemical Reactions Analysis

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline can be compared with other similar compounds, such as:

    1,3,5-Triazine-2,4,6-triamine (Melamine): Melamine is a widely used triazine derivative known for its applications in the production of plastics and resins. Unlike 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline, melamine does not have aniline groups attached to the triazine core.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Cyanuric acid is another triazine derivative used in water treatment and as a stabilizer for chlorine in swimming pools.

The uniqueness of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)trianiline lies in its specific structure and the presence of aniline groups, which confer distinct chemical properties and reactivity compared to other triazine derivatives.

Properties

IUPAC Name

4-[3,5-bis(4-aminophenyl)-1,3,5-triazinan-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15,22-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPUECNORVWYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169551
Record name Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133997-44-1
Record name Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133997-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline
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4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline
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Reactant of Route 6
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